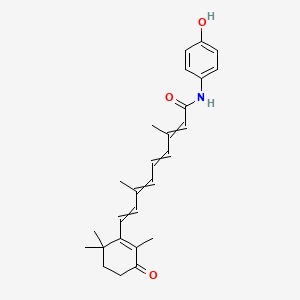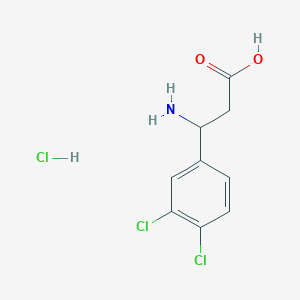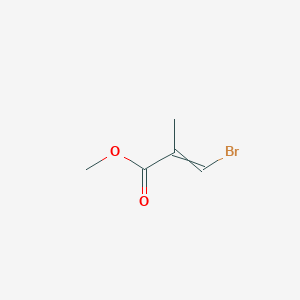![molecular formula C26H26N2O7 B15157310 2-(2-{[(Benzyloxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanamido)-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B15157310.png)
2-(2-{[(Benzyloxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanamido)-3-(4-hydroxyphenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Z-Tyr-Tyr-OH, also known as N-Carbobenzyloxy-L-tyrosyl-L-tyrosine, is a dipeptide compound composed of two tyrosine amino acids linked by a peptide bond. The compound is often used in peptide synthesis and research due to its protective group, which helps in the selective modification of peptides.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-Tyr-Tyr-OH typically involves solid-phase peptide synthesis (SPPS) using fluorenylmethyloxycarbonyl (Fmoc) chemistry. The process begins with the attachment of the first tyrosine residue to a solid resin, followed by the sequential addition of the second tyrosine residue. The protective group, N-Carbobenzyloxy (Cbz), is introduced to protect the amino group of the tyrosine residues during the synthesis. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of Z-Tyr-Tyr-OH follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, is essential to obtain the final product with the desired specifications .
化学反应分析
Types of Reactions
Z-Tyr-Tyr-OH undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups of the tyrosine residues can be oxidized to form quinones.
Reduction: The quinones formed from oxidation can be reduced back to phenolic hydroxyl groups.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Phenolic hydroxyl groups
Substitution: Alkylated tyrosine derivatives
科学研究应用
Z-Tyr-Tyr-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Serves as a model compound for studying protein-protein interactions and enzyme kinetics.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of peptide-based materials and bioconjugates
作用机制
The mechanism of action of Z-Tyr-Tyr-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The phenolic hydroxyl groups of the tyrosine residues play a crucial role in these interactions, forming hydrogen bonds and hydrophobic interactions with the target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
- N-Carbobenzyloxy-L-tyrosine (Z-Tyr-OH)
- N-Carbobenzyloxy-L-tyrosyl-L-serine (Z-Tyr-Ser-OH)
- N-Carbobenzyloxy-L-tyrosyl-L-alanine (Z-Tyr-Ala-OH)
Uniqueness
Z-Tyr-Tyr-OH is unique due to its dipeptide structure, which allows for more complex interactions and applications compared to single amino acid derivatives. The presence of two tyrosine residues enhances its ability to participate in various chemical reactions and biological processes, making it a valuable compound in research and industrial applications .
属性
分子式 |
C26H26N2O7 |
|---|---|
分子量 |
478.5 g/mol |
IUPAC 名称 |
3-(4-hydroxyphenyl)-2-[[3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C26H26N2O7/c29-20-10-6-17(7-11-20)14-22(28-26(34)35-16-19-4-2-1-3-5-19)24(31)27-23(25(32)33)15-18-8-12-21(30)13-9-18/h1-13,22-23,29-30H,14-16H2,(H,27,31)(H,28,34)(H,32,33) |
InChI 键 |
IDAUTLPLQAQNMW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3,4-dihydroxy-5-(5-methyl-2,4-dioxo-3H-pyrimidin-1-yl)oxolan-2-yl]methoxyphosphonic acid](/img/structure/B15157228.png)

![3-[(2-Chlorophenyl)carbamoyl]-2,3-dihydroxypropanoic acid](/img/structure/B15157236.png)

![but-2-enedioic acid;N-[2-(diethylamino)ethyl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B15157262.png)


![7-(Bromomethyl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B15157288.png)

![{2-[(4-Chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}(isopropoxy)amine](/img/structure/B15157298.png)

![tert-butyl N-[1-(prop-2-enoyl)pyrrolidin-3-yl]carbamate](/img/structure/B15157307.png)

![1-[2-(2-Phenylethenyl)phenyl]ethanone](/img/structure/B15157318.png)
